An In-depth Technical Guide to 3,5-Difluoro-4-methoxyphenylacetic acid
An In-depth Technical Guide to 3,5-Difluoro-4-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,5-Difluoro-4-methoxyphenylacetic acid (CAS RN: 886498-74-4), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from its isomers and parent compounds to provide a broader context for its potential characteristics and behavior. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel fluorinated compounds for therapeutic applications.
Chemical and Physical Properties
3,5-Difluoro-4-methoxyphenylacetic acid is a white crystalline solid. The introduction of two fluorine atoms onto the phenyl ring is expected to significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability, when compared to its non-fluorinated analog, 4-methoxyphenylacetic acid.
Table 1: General Chemical Properties of 3,5-Difluoro-4-methoxyphenylacetic acid
| Property | Value | Source |
| CAS Number | 886498-74-4 | Supplier Data |
| Molecular Formula | C₉H₈F₂O₃ | --- |
| Molecular Weight | 202.16 g/mol | Calculated |
| Physical Form | White Crystalline Solid | Safety Data Sheet[1] |
| Purity | ≥97% | Supplier Data |
| InChI | InChI=1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | Supplier Data |
| InChI Key | SEHCPLGBJGKJGK-UHFFFAOYSA-N | Supplier Data |
| SMILES | COc1c(F)cc(CC(=O)O)cc1F | --- |
Table 2: Physicochemical Data of 3,5-Difluoro-4-methoxyphenylacetic acid and Related Compounds
| Property | 3,5-Difluoro-4-methoxyphenylacetic acid | 3-Fluoro-4-methoxyphenylacetic acid | 4-Methoxyphenylacetic acid |
| Melting Point (°C) | 85 - 86[1] | 111 - 113 | 87 |
| Boiling Point (°C) | Data not available | 309.0 ± 27.0 (Predicted) | 138 - 140 @ 3 mmHg |
| pKa | Data not available (Predicted to be lower than 4.25) | 4.25 ± 0.10 (Predicted) | ~4.5 |
| Water Solubility | Data not available | Data not available | 18 mg/mL |
Synthesis and Characterization
General Synthetic Workflow
A plausible synthetic route would involve the conversion of a suitably substituted toluene derivative. The key steps would likely include:
-
Halogenation: Introduction of a bromine or iodine atom at the benzylic position of a difluoro-methoxytoluene precursor.
-
Cyanation: Conversion of the benzylic halide to a nitrile.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid.
Spectroscopic Characterization (Predicted and Comparative)
Experimental spectra for 3,5-Difluoro-4-methoxyphenylacetic acid are not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and by comparison with its isomer, 3-Fluoro-4-methoxyphenylacetic acid.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. The methylene protons (CH₂) of the acetic acid moiety would likely appear as a singlet between 3.5 and 3.7 ppm. The aromatic protons would present as a multiplet, with chemical shifts and coupling constants influenced by the fluorine substituents.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxylic acid carbon (~175-180 ppm), the carbons of the aromatic ring (with C-F couplings), the methoxy carbon (~55-60 ppm), and the methylene carbon (~40-45 ppm).
-
¹⁹F NMR: The fluorine NMR would be the most definitive, likely showing a single resonance for the two equivalent fluorine atoms, with coupling to the aromatic protons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the aryl ether and carboxylic acid C-O bonds.
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 202. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.
Biological Activity and Drug Development Potential
As of the date of this guide, there is no publicly available information on the biological activity or signaling pathway interactions of 3,5-Difluoro-4-methoxyphenylacetic acid.
However, the introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
It is plausible that 3,5-Difluoro-4-methoxyphenylacetic acid could be investigated for similar therapeutic applications. Further research is required to determine its biological profile and potential as a drug development candidate.
Safety Information
Based on the available Safety Data Sheet, 3,5-Difluoro-4-methoxyphenylacetic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
3,5-Difluoro-4-methoxyphenylacetic acid is a fluorinated analog of methoxyphenylacetic acid with potential for applications in drug discovery and development. While experimental data for this specific compound is limited, this guide provides a summary of its known properties and offers context through comparative data from related molecules. Further experimental investigation is necessary to fully elucidate its chemical, physical, and biological characteristics to realize its potential in medicinal chemistry.
